molecular formula C8H14N2O4 B239593 Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) CAS No. 10183-45-6

Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI)

Cat. No.: B239593
CAS No.: 10183-45-6
M. Wt: 362.5 g/mol
InChI Key: AFBZBYQKIMBONK-RNXAVOFCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) is a synthetic steroid ester that belongs to the class of fluorinated steroids. It is structurally characterized by the substitution of a fluoro group at the 16th position and an oxo group at the 3rd position of the androstane skeleton, with a propanoate ester at the 17th position

Preparation Methods

The synthesis of Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) involves several steps:

    Synthetic Routes: The synthesis typically starts with the precursor testosterone

    Reaction Conditions: The fluorination reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

    Industrial Production Methods: Industrial production of Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) follows similar synthetic routes but on a larger scale.

Chemical Reactions Analysis

Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) undergoes various chemical reactions:

Scientific Research Applications

Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) involves its interaction with androgen receptors. The compound binds to the androgen receptor, leading to the activation of the receptor and subsequent regulation of gene transcription. This results in various physiological effects, including modulation of protein synthesis and cell growth . The presence of the fluoro group at the 16th position enhances the binding affinity and selectivity of the compound for the androgen receptor .

Comparison with Similar Compounds

Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) can be compared with other similar compounds:

Properties

CAS No.

10183-45-6

Molecular Formula

C8H14N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,16S,17R)-16-fluoro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C22H31FO3/c1-4-19(25)26-20-18(23)12-17-15-6-5-13-11-14(24)7-9-21(13,2)16(15)8-10-22(17,20)3/h11,15-18,20H,4-10,12H2,1-3H3/t15-,16+,17+,18+,20+,21+,22+/m1/s1

InChI Key

AFBZBYQKIMBONK-RNXAVOFCSA-N

SMILES

CCC(=O)OC1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)F

Isomeric SMILES

CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)F

Canonical SMILES

CCC(=O)OC1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)F

Synonyms

16-.beta.-Fluoro-17-.beta.- (1-oxopropoxy)-androst-4-en-3-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI)
Reactant of Route 2
Reactant of Route 2
Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI)
Reactant of Route 3
Reactant of Route 3
Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI)
Reactant of Route 4
Reactant of Route 4
Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI)
Reactant of Route 5
Reactant of Route 5
Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI)
Reactant of Route 6
Reactant of Route 6
Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.